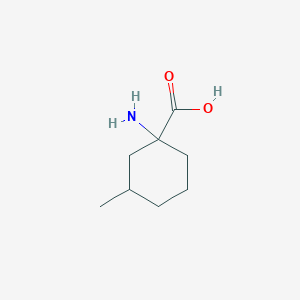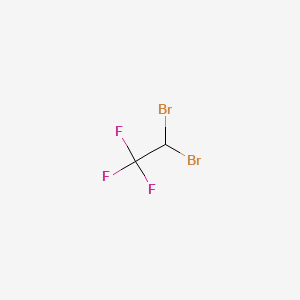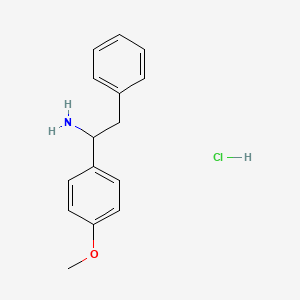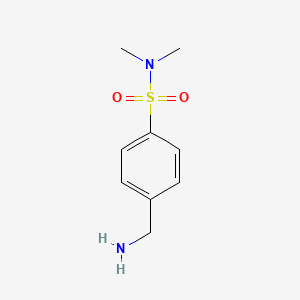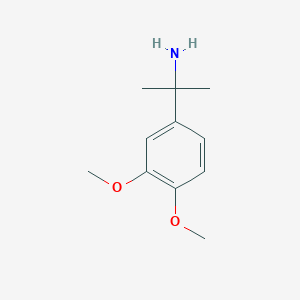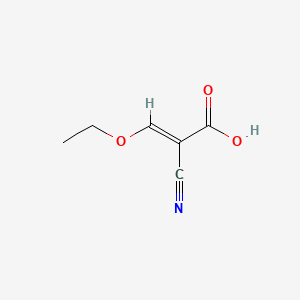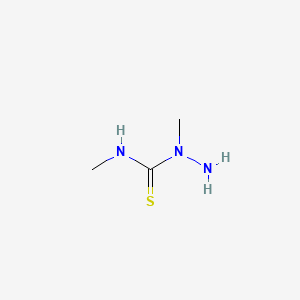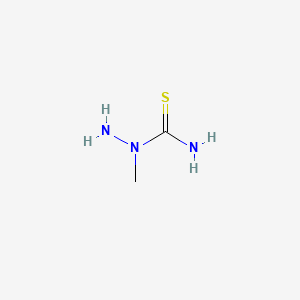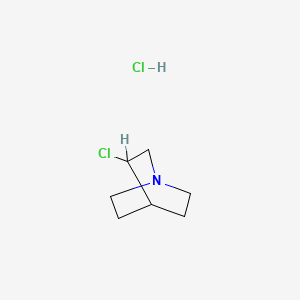
3-Chloroquinuclidine hydrochloride
Übersicht
Beschreibung
3-Chloroquinuclidine hydrochloride is not directly discussed in the provided papers; however, its structural relatives and derivatives are mentioned, which can give insights into its potential properties and applications. For instance, chloroquine (CQ) and its hydroxyl analogue hydroxychloroquine (HCQ) are weak bases with antimalarial activity and have been repurposed for other infectious diseases due to their ability to alkalinize acid vesicles, inhibiting the growth of intracellular bacteria and fungi . Additionally, the synthesis and pharmacological activity of various quinuclidine derivatives, such as esters of 3-hydroxyquinuclidine, have been explored, indicating that the structure of the acylating residue determines their cholinergic properties .
Synthesis Analysis
The synthesis of quinuclidine derivatives is a topic of interest in several studies. For example, the synthesis of (S)-3-hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid involves silanization, cyclization, reduction, and formation of the hydrochloride salt . Similarly, the synthesis of 3-aminoquinuclidine, a fragment associated with many 5-HT (serotonin) receptor ligands, involves a carbonation-based sequence starting from isonicotinic acid, followed by intramolecular cyclization . These methods could potentially be adapted for the synthesis of 3-chloroquinuclidine hydrochloride.
Molecular Structure Analysis
The molecular structure of chloroquinuclidine derivatives can be complex, as seen in the study of novel chloroquinoline derivatives, where single crystal X-ray diffraction was used to elucidate the structure of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate (MDCPQC). The crystal packing was stabilized by various interactions, including C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts . These findings suggest that 3-chloroquinuclidine hydrochloride may also exhibit interesting structural features that could be analyzed using similar techniques.
Chemical Reactions Analysis
The reactivity of chloroquinuclidine derivatives can be inferred from the reactions of related compounds. For instance, 3,3,6,6-tetrachloro-2,2-dihydroxycyclohexanone was used as a synthetic equivalent for 3-chloro-6-hydroxycyclohexa-1,2-benzoquinone, leading to the synthesis of 4-chloro-1-hydroxyphenazines . Another study reported an unusual chlorine substitution during the reaction of 3-hydroxy-2-phenylquinoxaline 1-oxide with acetyl chloride . These reactions highlight the potential for diverse chemical transformations involving chloroquinuclidine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinuclidine derivatives can vary widely. For example, the esters of 3-hydroxyquinuclidine with different acids displayed marked pharmacological activity, with the nature of the activity being determined by the acylating residue . The reduction of 2-ethoxycarbonyl-3-oxoquinuclidine oxime hydrochloride led to the formation of 2-ethoxycarbonyl-3-amino-2,3-dehydroquinuclidine, which could be further reacted to obtain pyrimido[5,4-b]quinuclidine derivatives . These studies suggest that 3-chloroquinuclidine hydrochloride could also have unique physical and chemical properties that may be influenced by its molecular structure and substituents.
Wissenschaftliche Forschungsanwendungen
- Summary of the Application : 3-Chloroquinuclidine hydrochloride has been used in the determination of equilibrium constants in D2O (deuterium oxide, also known as heavy water) for the formation of imines/iminium ions .
- Methods of Application or Experimental Procedures : The compound is used in the formation of imines/iminium ions from the addition of glycine methyl ester to acetone and from the addition of glycine to phenylglyoxylate . The equilibrium constants are then determined by 1H-NMR (Proton Nuclear Magnetic Resonance) analysis .
- Results or Outcomes : The results of these experiments provide valuable data on the equilibrium constants of the reactions involving imines/iminium ions . This information is crucial in understanding the kinetics and thermodynamics of these reactions.
Eigenschaften
IUPAC Name |
3-chloro-1-azabicyclo[2.2.2]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMINTVSHDCDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinuclidine hydrochloride | |
CAS RN |
33601-77-3 | |
| Record name | 3-Chloroquinuclidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33601-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroquinuclidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033601773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33601-77-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloroquinuclidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




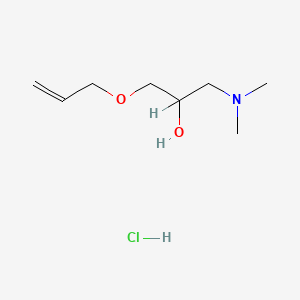
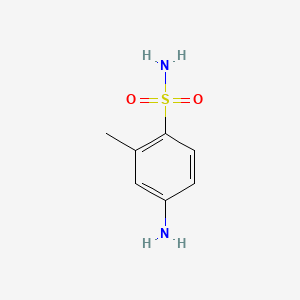
![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)
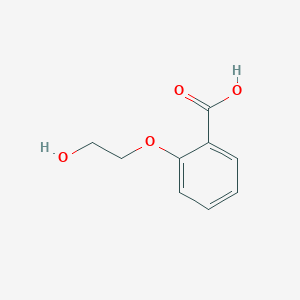
![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)
